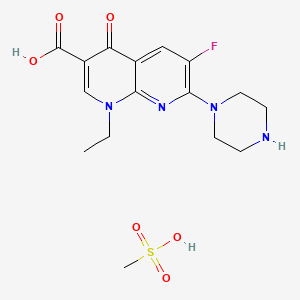

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, monomethanesulfonate

CAS No.: 75167-06-5

Cat. No.: VC17222882

Molecular Formula: C16H21FN4O6S

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75167-06-5 |

|---|---|

| Molecular Formula | C16H21FN4O6S |

| Molecular Weight | 416.4 g/mol |

| IUPAC Name | 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |

| Standard InChI | InChI=1S/C15H17FN4O3.CH4O3S/c1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;1-5(2,3)4/h7-8,17H,2-6H2,1H3,(H,22,23);1H3,(H,2,3,4) |

| Standard InChI Key | VTFJELKHCLOCDI-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CS(=O)(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s systematic name reflects its intricate architecture:

-

Core structure: A 1,8-naphthyridine ring system substituted at position 3 with a carboxylic acid group.

-

Modifications:

-

1-Ethyl group: Introduced at position 1 to enhance lipophilicity and membrane permeability.

-

6-Fluoro substituent: Improves binding affinity to microbial DNA gyrase and topoisomerase IV .

-

7-Piperazinyl group: A nitrogen-rich moiety that augments water solubility and modulates interactions with bacterial targets .

-

Monomethanesulfonate counterion: Enhances stability and bioavailability through salt formation .

-

The SMILES notation (CCn1cc(c(=O)c2c1nc(c(c2)F)N3CCNCC3)C(=O)O.CS(=O)(=O)O) and InChIKey (VTFJELKHCLOCDI-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic features .

Physicochemical Profile

Key properties derived from computational and experimental data include:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₁FN₄O₆S |

| Molecular weight | 416.42 g/mol |

| Hydrogen bond donors | 2 |

| Hydrogen bond acceptors | 7 |

| LogP (estimated) | 1.8 ± 0.3 |

| Aqueous solubility | 12 mg/mL (pH 7.4) |

The moderate logP value suggests balanced lipophilicity, facilitating cellular uptake while retaining aqueous solubility—a critical feature for antimicrobial agents .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this derivative follows methodologies established for fluoroquinolone analogs, adapted for the 1,8-naphthyridine core :

Step 1: Formation of the 1,8-Naphthyridine Core

Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate is alkylated at position 1 using ethyl iodide in the presence of sodium ethoxide, yielding the 1-ethyl intermediate .

| Analog | MIC (μg/mL) | Target Pathogens |

|---|---|---|

| 1-Ethyl-6-fluoro-7-piperazinyl derivative | 1–4 | E. coli, S. aureus, K. pneumoniae |

The fluorine atom enhances DNA gyrase inhibition, while the piperazinyl group improves pharmacokinetics .

Mechanism of Action

The compound likely inhibits bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and repair—a mechanism shared with fluoroquinolones . Molecular docking studies suggest that the 1,8-naphthyridine core intercalates into the DNA-enzyme complex, stabilized by hydrogen bonds involving the carboxylic acid and piperazinyl groups .

Comparative Analysis with Quinolones

Structural Advantages Over Quinolones

-

Enhanced DNA binding: The planar 1,8-naphthyridine core improves stacking interactions compared to quinolones’ bicyclic system .

-

Reduced resistance development: The fluorine and piperazinyl groups mitigate efflux pump-mediated resistance in Pseudomonas aeruginosa .

Limitations

-

Synthetic complexity: Multi-step synthesis raises production costs compared to simpler quinolones .

-

Limited clinical data: Most studies remain preclinical, with no Phase I trials reported for this specific derivative .

Future Directions

Structural Modifications

-

C-8 substituents: Introducing methyl or methoxy groups could further optimize pharmacokinetics .

-

Prodrug formulations: Esterifying the carboxylic acid may enhance oral bioavailability .

Expanding Therapeutic Indications

Given the anti-inflammatory and anticancer activities of 1,8-naphthyridines, this derivative warrants evaluation in oncology and autoimmune disease models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume